molecular formula C12H17N B582368 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267391-08-1

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B582368
M. Wt: 175.275
InChI Key: RBGFTCPAEVUWGY-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, has garnered significant attention in recent years. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 7 positions .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

  • Synthesis of Natural Products : 1,2,3,4-Tetrahydroisoquinoline derivatives are used as starting materials for synthesizing natural products like lamellarin U and lamellarin G trimethyl ether. These compounds serve as precursors for the introduction of acid-sensitive protecting groups in phenolic hydroxy functions, offering an alternative to the harsh conditions of classical synthesis methods (Liermann & Opatz, 2008).

  • Pharmaceutical Applications : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their potential cardiovascular activities. For example, compounds related to Trimethoquinol and tetrahydropapaverin were synthesized but showed no significant activities in preliminary pharmacological screenings (Vomero & Chimenti, 1976).

  • Catalytic Asymmetric Synthesis : C1-chiral tetrahydroisoquinolines, derived from 1,2,3,4-tetrahydroisoquinoline, have exhibited a wide variety of bioactivities. They are applied as chiral scaffolds in asymmetric catalysis and are crucial in the total synthesis of alkaloid natural products (Liu et al., 2015).

  • Cytotoxicity Studies : N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for cytotoxicity against various cell lines. This research helps in understanding the structural properties that contribute to their cytotoxic activities (Pingaew et al., 2013).

  • Study of Optical Isomers : The adrenoceptive properties of tetrahydroisoquinoline stereoisomers have been evaluated in biological systems like rat adipose tissue and guinea pig aorta. Understanding the activity of these isomers contributes to the development of specific pharmaceutical agents (Lee et al., 1974).

  • Anticancer Research : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. These compounds are part of a broader family of alkaloids studied for their antitumor and antimicrobial activities (Redda et al., 2010).

  • Analgesic and Anti-Inflammatory Effects : Certain derivatives, like 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, have shown promising analgesic and anti-inflammatory effects. These findings contribute to the development of new non-narcotic analgesics (Rakhmanova et al., 2022).

  • Local Anesthetic Activity : Studies on synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have revealed significant local anesthetic activity, suggesting their potential as novel drug candidates (Azamatov et al., 2023).

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, involve the development of new and environmentally friendly methods for their synthesis . There is also considerable interest in exploring their potential biological activities .

properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFTCPAEVUWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679070
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1267391-08-1
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2012 - Taylor & Francis
An ongoing synthetic project required access to substituted 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines as the core ring structure for a potential drug analog. We recently reported an …
Number of citations: 7 www.tandfonline.com

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